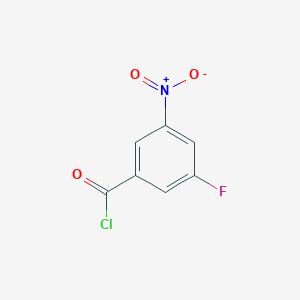

3-Fluoro-5-nitrobenzoyl chloride

Description

3-Fluoro-5-nitrobenzoyl chloride (CAS: 1214331-58-4) is a halogenated aromatic acyl chloride with the molecular formula C₇H₃ClFNO₃ and a molecular weight of 203.55 g/mol. Structurally, it features a fluorine atom at the 3-position and a nitro group (-NO₂) at the 5-position on the benzoyl chloride backbone. This compound is primarily used as a reactive intermediate in organic synthesis, particularly in the preparation of amides, esters, and pharmaceuticals via nucleophilic acyl substitution reactions. Its electron-withdrawing substituents (fluoro and nitro groups) enhance the electrophilicity of the carbonyl carbon, increasing reactivity toward nucleophiles .

Properties

Molecular Formula |

C7H3ClFNO3 |

|---|---|

Molecular Weight |

203.55 g/mol |

IUPAC Name |

3-fluoro-5-nitrobenzoyl chloride |

InChI |

InChI=1S/C7H3ClFNO3/c8-7(11)4-1-5(9)3-6(2-4)10(12)13/h1-3H |

InChI Key |

NZWQAXAXUUUVTE-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(C=C(C=C1[N+](=O)[O-])F)C(=O)Cl |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Similar Compounds

The reactivity, physical properties, and applications of 3-fluoro-5-nitrobenzoyl chloride are influenced by its substituents. Below is a comparative analysis with structurally related benzoyl chloride derivatives:

Structural Isomers and Positional Effects

- 2-Fluoro-5-nitrobenzoyl chloride (CAS: 709-46-6): This positional isomer has fluorine at the 2-position instead of 3. Electronic effects also differ: the nitro group at the 5-position para to fluorine may alter resonance stabilization compared to the meta-fluoro configuration in this compound .

Substituent Modifications

3-Nitro-5-(trifluoromethyl)benzoyl chloride (CAS: 782-79-6):

Replacing the fluorine with a trifluoromethyl (-CF₃) group increases molecular weight (257.57 g/mol ) and lipophilicity. The -CF₃ group is strongly electron-withdrawing, further activating the carbonyl toward nucleophilic attack. However, its bulkiness may reduce solubility in polar solvents. This compound exhibits similar hazards (skin, eye, and respiratory irritation) but is less commonly available commercially .- 3-Chloro-5-(trifluoromethyl)benzoyl chloride: Substituting fluorine with chlorine and nitro with -CF₃ (molecular formula: C₈H₃Cl₂F₃O) introduces a heavier halogen (Cl) and a lipophilic -CF₃ group. This compound is primarily noted for its handling hazards, requiring stringent ventilation and personal protective equipment .

Functional Group Variants

- 3-Fluoro-5-nitrobenzyl chloride (CAS: 883987-75-5): Replacing the carbonyl chloride (-COCl) with a benzyl chloride (-CH₂Cl) group shifts reactivity from acyl substitution to alkylation reactions. The molecular formula (C₇H₅ClFNO₂) reflects reduced polarity, making it more volatile but less reactive toward nucleophiles like amines or alcohols .

Data Tables

Table 1: Comparative Physical and Chemical Properties

Research Findings

- Electronic Effects : The nitro group at the 5-position in this compound exerts a stronger electron-withdrawing effect than fluorine, directing electrophilic substitution to the 4-position .

- Stability: Compounds with nitro groups exhibit greater hydrolytic stability than non-substituted benzoyl chlorides due to reduced electron density at the carbonyl .

- Commercial Availability : this compound is supplied by at least five manufacturers, indicating its utility in industrial applications, while trifluoromethyl derivatives are less accessible .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.